N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide
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Overview
Description
N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide typically involves the reaction of 3-amino-4-nitro-1H-pyrazole with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Typically around 80-100°C.
Solvent: Commonly used solvents include ethanol or dimethylformamide (DMF).
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3-amino-1H-pyrazol-5-yl)acetamide, while substitution reactions can produce various alkyl or acyl derivatives.
Scientific Research Applications
N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-1H-pyrazole: Lacks the nitro and acetamide groups, resulting in different reactivity and applications.
4-nitro-1H-pyrazole: Contains a nitro group but lacks the amino and acetamide groups.
N-(3-amino-1H-pyrazol-5-yl)acetamide: Similar structure but without the nitro group.
Uniqueness
N-(3-amino-4-nitro-1H-pyrazol-5-yl)acetamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C5H7N5O3 |
---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
N-(5-amino-4-nitro-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C5H7N5O3/c1-2(11)7-5-3(10(12)13)4(6)8-9-5/h1H3,(H4,6,7,8,9,11) |
InChI Key |
UROXEOXFEFQSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NNC(=C1[N+](=O)[O-])N |
Origin of Product |
United States |
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